
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide hydrochloride
描述
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide hydrochloride, commonly known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is structurally similar to mescaline and has been found to have potent hallucinogenic effects. In recent years, there has been growing interest in the scientific research applications of DOM, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of DOM is not yet fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor. This receptor is known to be involved in the regulation of cortical excitability and synaptic plasticity, and its activation by DOM may lead to the induction of long-term potentiation (LTP) and other changes in neural connectivity. DOM may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
DOM has been found to produce a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, and to induce sweating and pupil dilation. It can also cause nausea, vomiting, and diarrhea, particularly at higher doses. In addition, DOM has been found to increase the release of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
The use of DOM in scientific research has several advantages and limitations. One advantage is its potency and long duration of action, which allows for the induction of profound alterations in consciousness and neural connectivity. Another advantage is its selectivity for the 5-HT2A receptor, which allows for the study of this receptor's role in the regulation of cognition and perception. However, the use of DOM in research also has several limitations, including its potential for producing adverse effects such as nausea, vomiting, and diarrhea, which may interfere with experimental protocols. In addition, the psychoactive effects of DOM may make it difficult to blind participants to the experimental condition, which may introduce bias into the results.
未来方向
There are several future directions for research on DOM. One area of interest is the study of its long-term effects on neural connectivity and plasticity, and its potential for the treatment of psychiatric disorders. Another area of interest is the development of selective agonists and antagonists for the 5-HT2A receptor, which may have therapeutic potential for the treatment of disorders such as depression, anxiety, and schizophrenia. Finally, the use of advanced imaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), may allow for the study of the neural correlates of DOM-induced alterations in consciousness and perception.
科学研究应用
DOM has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. Studies have shown that DOM can induce profound alterations in consciousness, including changes in perception, thought, and emotion. It has also been found to produce long-lasting changes in neural connectivity and plasticity, which may have implications for the treatment of psychiatric disorders.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3;/h4-5,12-13H,6-11H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWMUASKOJAKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



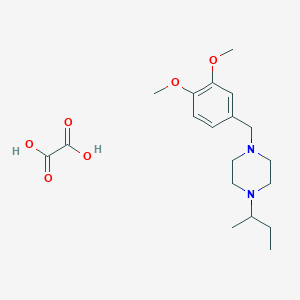
![2-cyclohexyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3942847.png)
![isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate](/img/structure/B3942852.png)
![3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3942863.png)
![3-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3942873.png)
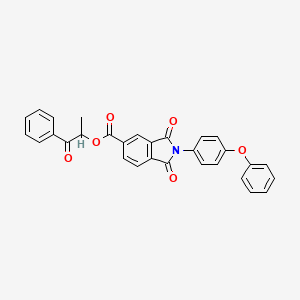
![(4-chlorobenzyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3942888.png)
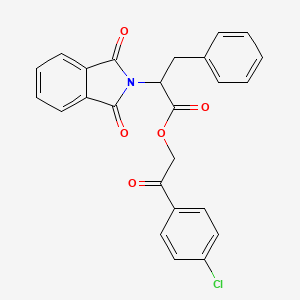
![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3942910.png)
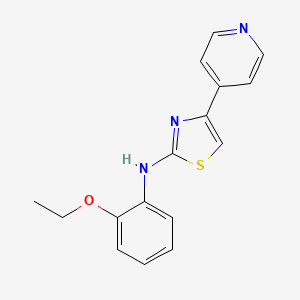

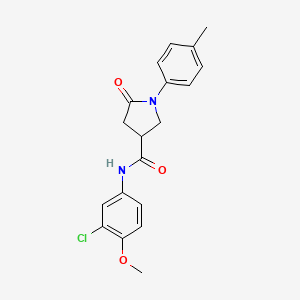
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B3942935.png)